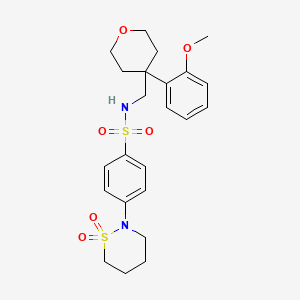

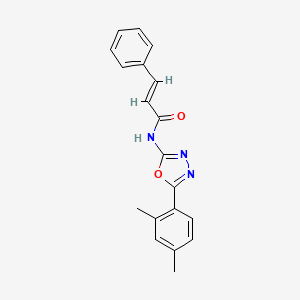

![molecular formula C19H15N3O B2530557 5-[(E)-2-(苄基氨基)乙烯基]-3-苯基-1,2-恶唑-4-腈 CAS No. 477851-03-9](/img/structure/B2530557.png)

5-[(E)-2-(苄基氨基)乙烯基]-3-苯基-1,2-恶唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile" is a functionally substituted isoxazole, which is a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in the ring structure. The specific compound mentioned has a benzylamino group attached to an ethenyl chain, which is further connected to the oxazole ring, and a phenyl group and a carbonitrile group are also attached to the oxazole ring.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile," they do provide insights into similar compounds. For instance, the synthesis of functionally substituted isoxazoles, such as those described in the first paper, often involves transformations like the Curtius rearrangement, which can lead to the formation of amines that are integral to the structure of the target compound . Additionally, the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, as mentioned in the second paper, involves the introduction of alkylamino groups to the oxazole ring, which is a relevant step for the target compound .

Molecular Structure Analysis

The molecular structure of the target compound would include an isoxazole ring, which is known for its aromaticity and stability. The presence of the benzylamino group would likely influence the electronic distribution within the molecule, potentially affecting its reactivity. The ethenyl linkage provides a site for potential isomerization between E and Z forms, which could be relevant in the context of the compound's biological activity or synthesis.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of "5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile." However, similar compounds, such as those containing the oxazole ring, are known to participate in various chemical reactions. For example, the third paper describes a four-component condensation reaction involving an aromatic aldehyde and an isocyanide to synthesize a related compound . This suggests that the target compound might also be amenable to multi-component condensation reactions, given the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar compounds discussed in the papers. The presence of the oxazole ring and the carbonitrile group would contribute to the compound's polarity and potential hydrogen bonding capabilities. The benzylamino group could affect the compound's solubility in organic solvents. The fourth paper discusses the stereoselective synthesis of related compounds, indicating that the target compound might also exhibit stereoselectivity in its synthesis and that its physical properties could be influenced by its stereochemistry .

科学研究应用

叠氮甲基的光诱导反应

一项研究探索了 3-苯基-2H-叠氮甲基与羧酸酯的光诱导反应,导致形成 5-烷氧基-3-恶唑啉。这些反应证明了叠氮甲基衍生物(与本化合物具有相同的结构基序)在光照射下合成杂环化合物的潜在效用。该研究重点介绍了酯羰基与叠氮甲基衍生的偶极子的区域选择性加成,展示了合成恶唑啉衍生物的途径,恶唑啉衍生物在各种化学合成以及材料科学和制药领域的潜在应用中具有价值 (Gilgen et al., 1975)。

抗肿瘤活性

另一项研究发现了一种与 5-[(E)-2-(苄基氨基)乙烯基]-3-苯基-1,2-恶唑-4-腈 在结构上相关的化合物,该化合物是一种表皮脂肪酸结合蛋白 (E-FABP) 的新型激活剂,在小鼠模型中显示出对乳腺肿瘤生长的显着抑制作用。这表明恶唑衍生物在开发靶向肿瘤相关巨噬细胞的新型治疗剂以增强抗肿瘤免疫力方面具有潜力 (Rao et al., 2015)。

属性

IUPAC Name |

5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c20-13-17-18(11-12-21-14-15-7-3-1-4-8-15)23-22-19(17)16-9-5-2-6-10-16/h1-12,21H,14H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFFABMLECTHLB-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

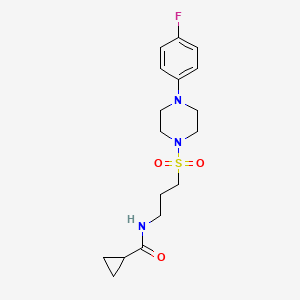

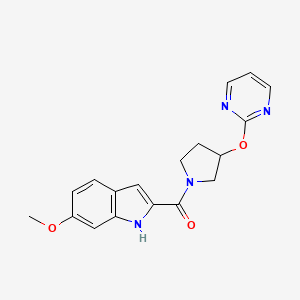

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)

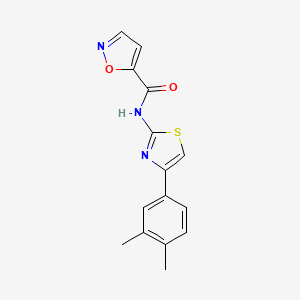

amine](/img/structure/B2530481.png)

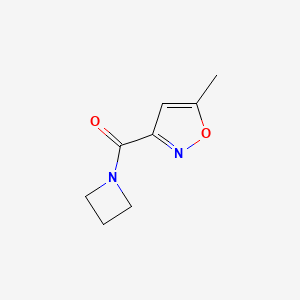

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)

![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)